Cas no 2680792-16-7 (2-{4,4-dimethyl-1-(prop-2-en-1-yloxy)carbonylpyrrolidin-3-yl}acetic acid)

2-{4,4-ジメチル-1-(プロプ-2-エン-1-イルオキシ)カルボニルピロリジン-3-イル}酢酸は、高度に機能化されたピロリジン骨格を有する有機化合物です。その特徴的な構造は、4,4-ジメチル基による立体障害とプロペニルオキシカルボニル基の反応性を併せ持ち、医薬品中間体や精密有機合成において優れた応用可能性を示します。カルボキシル酸基を有するため、さらなる誘導体化や生体適合性材料への変換が可能です。特に、ピロリジン環の剛直性と側鎖の柔軟性が組み合わさり、標的分子設計における立体選択性の制御に寄与します。この化合物は、創薬化学や高分子材料科学分野での利用が期待される高純度の化学物質です。

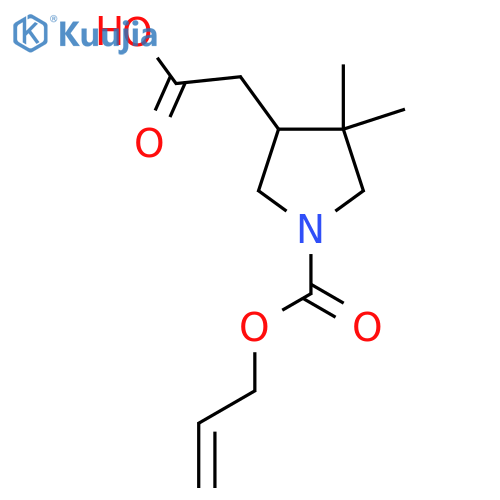

2680792-16-7 structure

商品名:2-{4,4-dimethyl-1-(prop-2-en-1-yloxy)carbonylpyrrolidin-3-yl}acetic acid

2-{4,4-dimethyl-1-(prop-2-en-1-yloxy)carbonylpyrrolidin-3-yl}acetic acid 化学的及び物理的性質

名前と識別子

-

- EN300-28277261

- 2680792-16-7

- 2-{4,4-dimethyl-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidin-3-yl}acetic acid

- 2-{4,4-dimethyl-1-(prop-2-en-1-yloxy)carbonylpyrrolidin-3-yl}acetic acid

-

- インチ: 1S/C12H19NO4/c1-4-5-17-11(16)13-7-9(6-10(14)15)12(2,3)8-13/h4,9H,1,5-8H2,2-3H3,(H,14,15)

- InChIKey: WEUUDZQQCHINQO-UHFFFAOYSA-N

- ほほえんだ: O(CC=C)C(N1CC(CC(=O)O)C(C)(C)C1)=O

計算された属性

- せいみつぶんしりょう: 241.13140809g/mol

- どういたいしつりょう: 241.13140809g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 325

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 66.8Ų

- 疎水性パラメータ計算基準値(XlogP): 1.5

2-{4,4-dimethyl-1-(prop-2-en-1-yloxy)carbonylpyrrolidin-3-yl}acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28277261-10g |

2-{4,4-dimethyl-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidin-3-yl}acetic acid |

2680792-16-7 | 10g |

$7189.0 | 2023-09-09 | ||

| Enamine | EN300-28277261-2.5g |

2-{4,4-dimethyl-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidin-3-yl}acetic acid |

2680792-16-7 | 95.0% | 2.5g |

$3276.0 | 2025-03-19 | |

| Enamine | EN300-28277261-0.1g |

2-{4,4-dimethyl-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidin-3-yl}acetic acid |

2680792-16-7 | 95.0% | 0.1g |

$1471.0 | 2025-03-19 | |

| Enamine | EN300-28277261-1.0g |

2-{4,4-dimethyl-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidin-3-yl}acetic acid |

2680792-16-7 | 95.0% | 1.0g |

$1671.0 | 2025-03-19 | |

| Enamine | EN300-28277261-0.25g |

2-{4,4-dimethyl-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidin-3-yl}acetic acid |

2680792-16-7 | 95.0% | 0.25g |

$1538.0 | 2025-03-19 | |

| Enamine | EN300-28277261-10.0g |

2-{4,4-dimethyl-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidin-3-yl}acetic acid |

2680792-16-7 | 95.0% | 10.0g |

$7189.0 | 2025-03-19 | |

| Enamine | EN300-28277261-5g |

2-{4,4-dimethyl-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidin-3-yl}acetic acid |

2680792-16-7 | 5g |

$4848.0 | 2023-09-09 | ||

| Enamine | EN300-28277261-0.05g |

2-{4,4-dimethyl-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidin-3-yl}acetic acid |

2680792-16-7 | 95.0% | 0.05g |

$1404.0 | 2025-03-19 | |

| Enamine | EN300-28277261-0.5g |

2-{4,4-dimethyl-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidin-3-yl}acetic acid |

2680792-16-7 | 95.0% | 0.5g |

$1605.0 | 2025-03-19 | |

| Enamine | EN300-28277261-1g |

2-{4,4-dimethyl-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidin-3-yl}acetic acid |

2680792-16-7 | 1g |

$1671.0 | 2023-09-09 |

2-{4,4-dimethyl-1-(prop-2-en-1-yloxy)carbonylpyrrolidin-3-yl}acetic acid 関連文献

-

1. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

-

Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018

2680792-16-7 (2-{4,4-dimethyl-1-(prop-2-en-1-yloxy)carbonylpyrrolidin-3-yl}acetic acid) 関連製品

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬